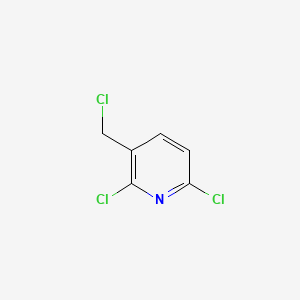

2,6-Dichloro-3-(chloromethyl)pyridine

描述

Historical Context and Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are a class of heterocyclic compounds that have become fundamental building blocks in organic synthesis. Historically, the direct halogenation of the pyridine (B92270) ring presented significant challenges. Due to the electron-deficient nature of the pyridine ring, it is deactivated towards electrophilic aromatic substitution, often requiring harsh reaction conditions to achieve halogenation. nih.govgoogle.com Over time, various methods have been developed to overcome these difficulties, leading to the accessible synthesis of a wide range of halopyridine isomers.

The significance of halogenated pyridines surged with the advent of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. nih.gov These compounds are excellent substrates in reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which form new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net This capability has established halopyridines as indispensable precursors for constructing complex molecular architectures. Their prevalence is notable in the synthesis of active ingredients for the pharmaceutical and agrochemical industries, where the pyridine motif is a common feature in bioactive molecules. nih.govnih.govresearchgate.net The carbon-halogen bond provides a reliable chemical handle for introducing molecular diversity with precise regiocontrol, making these compounds highly valuable in the development of new drugs and crop protection agents. nih.gov

Structural Features and Research Relevance of the 2,6-Dichloro-3-(chloromethyl)pyridine Moiety

The research relevance of this compound stems directly from its unique molecular architecture. The structure consists of a central pyridine ring substituted with three chlorine atoms at distinct positions, each conferring specific reactivity to the molecule.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄Cl₃N |

| Molar Mass | 196.46 g/mol |

| CAS Number | 136031-67-3 |

The key structural features and their implications for research are:

Dichlorinated Pyridine Ring : The two chlorine atoms at the 2- and 6-positions are strongly electron-withdrawing. This electronic effect significantly influences the reactivity of the pyridine ring, primarily by activating these positions for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, these sites are amenable to various metal-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, alkyl, or other functional groups.

Chloromethyl Group : The chloromethyl (-CH₂Cl) group at the 3-position provides a different type of reactive site. It acts as an electrophilic center, readily participating in nucleophilic substitution (SN2) reactions. This allows for the attachment of a wide range of nucleophiles, such as amines, alcohols, and thiols, thereby enabling the extension of the molecule's framework from the side chain.

The presence of these three distinct reactive sites on a single, stable scaffold makes this compound a highly versatile intermediate. Researchers can selectively functionalize one site while leaving the others intact for subsequent transformations, facilitating the systematic construction of complex target molecules with high degrees of substitution and functionality.

Current Research Landscape and Emerging Areas for this compound within Academic Disciplines

In the current research landscape, this compound is primarily valued as an intermediate in the synthesis of high-value chemicals, particularly for the agrochemical and pharmaceutical sectors. While specific, commercialized end-products derived directly from this compound are not extensively documented in public literature, its utility can be inferred from the applications of structurally similar compounds.

Research Findings and Applications:

Agrochemical Synthesis : The dichloropyridine core is a key structural motif in numerous herbicides and fungicides. researchgate.net For instance, related compounds like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) and 2-chloro-6-trichloromethylpyridine serve as critical intermediates in the production of various pesticides. nih.govjubilantingrevia.com The structural similarity suggests that this compound is a valuable precursor for developing new crop protection agents, allowing for the introduction of diverse functional groups to modulate biological activity and selectivity.

Pharmaceutical Development : Pyridine-containing molecules are ubiquitous in medicine. nih.gov Halogenated derivatives, in particular, are used to synthesize a broad range of therapeutic agents. For example, 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) is a starting material for the synthesis of felezonexor, a RAF kinase inhibitor investigated for cancer therapy. nih.gov The multiple reactive sites of this compound make it an attractive scaffold for creating libraries of novel compounds for drug discovery programs, targeting a wide array of diseases.

Materials Science and Coordination Chemistry : Emerging research areas for this compound include its use in materials science. The related molecule, 2,6-bis(chloromethyl)pyridine (B1207206), is used to prepare ligands for metal complexes, such as pincer ligands, and to synthesize fluorescent chemosensors. By analogy, this compound could be employed to create novel ligands where the electronic properties are tuned by the additional ring chlorine, or to develop functional polymers and materials with specific binding or electronic properties.

The continued exploration of this compound is expected to focus on leveraging its trifunctional nature for the efficient assembly of complex molecules, contributing to advancements across multiple scientific disciplines.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₄Cl₃N |

| 2,3-dichloro-5-(trichloromethyl)pyridine | C₆H₂Cl₅N |

| 2,6-bis(chloromethyl)pyridine | C₇H₇Cl₂N |

| 2-chloro-6-trichloromethylpyridine | C₆H₃Cl₄N |

| 2,6-dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N |

| Felezonexor | C₂₀H₂₀F₃N₅O₂ |

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPPTKONDXHDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194612 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-37-1 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 3 Chloromethyl Pyridine and Its Precursors

Approaches to Pyridine (B92270) Ring Chlorination and Functionalization at the 2, 6, and 3-Positions

The foundational steps in synthesizing 2,6-dichloro-3-(chloromethyl)pyridine involve the strategic chlorination of the pyridine nucleus and the subsequent or concurrent functionalization at the 3-position.

Achieving the desired 2,6-dichloro substitution pattern on a pyridine ring necessitates highly regioselective chlorination methods. The inherent electronic properties of the pyridine ring, which is electron-deficient, make it less reactive towards electrophilic substitution compared to benzene.

One common approach involves the high-temperature, vapor-phase chlorination of pyridine or its derivatives. google.com This method often employs molecular chlorine in the presence of an inert gas, with the reaction proceeding through a two-stage process. google.com Initially, the reactants are passed through a high-temperature zone (350°C to 500°C) followed by a lower temperature zone (below 340°C) to afford chlorinated pyridines. google.com The molar ratio of chlorine to the pyridine compound is a critical parameter that influences the degree of chlorination. google.com For instance, 2,6-dichloropyridine (B45657) can be produced by the reaction of pyridine with chlorine, where 2-chloropyridine (B119429) is an intermediate. wikipedia.org

Another strategy to control regioselectivity is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. researchgate.net After the desired chlorination is achieved, the N-oxide group can be removed by deoxygenation to yield the target chlorinated pyridine. researchgate.net Optimized reaction conditions, such as using oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) at low temperatures, can lead to high regioselectivity in the chlorination of pyridine N-oxides. researchgate.net

Furthermore, specific activating groups on the pyridine ring can direct chlorination. For example, 2-aminopyridines can be regioselectively chlorinated using Selectfluor as a fluorine source and lithium chloride as the chlorine source under mild conditions. rsc.org The regioselectivity of this reaction is highly dependent on the other substituents present on the pyridine ring. rsc.org

| Method | Reagents | Key Features | Typical Products |

| Vapor-Phase Chlorination | Pyridine derivative, Cl₂, Inert gas | High temperatures, two-stage reaction | Polychlorinated pyridines, including 2,6-dichloropyridine |

| Pyridine N-oxide Chlorination | Pyridine N-oxide, (COCl)₂, Et₃N | Activation of the pyridine ring, deoxygenation step required | 2- and 4-chlorinated pyridines |

| Directed Chlorination | 2-Aminopyridine, Selectfluor, LiCl | Mild conditions, high regioselectivity | Chlorinated 2-aminopyridines |

The introduction of the chloromethyl group at the 3-position is typically achieved through the halogenation of a pre-existing methyl group (a picoline derivative). This transformation is often accomplished via a free-radical substitution mechanism.

The side-chain halogenation of alkyl-substituted aromatic compounds, including picolines, can be initiated by light. google.com This process is distinct from nuclear halogenation, which is catalyzed by Lewis acids like iron. google.com To selectively promote side-chain halogenation in the presence of materials that might catalyze nuclear halogenation, a mixture of an organic phosphite (B83602) ester and a compound like urea (B33335) or pyridine can be used. google.com

For the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043), a related compound, 3-methylpyridine (B133936) can be vaporized and reacted with chlorine over a supported palladium chloride catalyst. patsnap.com This one-step reaction highlights a direct approach to both ring and side-chain chlorination. patsnap.com Another method involves reacting 3-methylpyridine with chlorine in the presence of sulfuric acid and acetic acid, initiated by azo-bis-isobutyronitrile. google.com

The side-chain halogenation of 3-methylpyridine can also be achieved through fluorination or chlorofluorination by reacting it with hydrogen fluoride (B91410) and chlorine in the liquid phase. google.com The products of this reaction can include 3-(trifluoromethyl)pyridine (B54556) and 3-(chlorodifluoromethyl)pyridine, indicating the potential for multiple halogen substitutions on the methyl group. google.com

| Starting Material | Reagents | Conditions | Product |

| 3-Methylpyridine | Cl₂, Supported PdCl₂ catalyst | Vapor phase | 2-Chloro-5-(chloromethyl)pyridine |

| 3-Methylpyridine | Cl₂, H₂SO₄, Acetic acid, AIBN | Liquid phase | 2-Chloro-5-(chloromethyl)pyridine google.com |

| 3-Methylpyridine | HF, Cl₂ | Liquid phase | 3-(Trifluoromethyl)pyridine, 3-(Chlorodifluoromethyl)pyridine google.com |

Advanced Synthetic Pathways to this compound

The synthesis of this compound often involves multi-step sequences that combine ring chlorination and side-chain functionalization in a strategic manner.

A common strategy begins with a readily available substituted pyridine, such as 2,6-lutidine (2,6-dimethylpyridine). A patented method describes a four-step synthesis starting from this compound. google.com

Oxidation: 2,6-Lutidine is oxidized using potassium permanganate (B83412) in water to yield 2,6-pyridinedicarboxylic acid. google.com

Esterification: The resulting dicarboxylic acid is then reacted with methanol (B129727) under acidic conditions to form dimethyl 2,6-pyridinedicarboxylate. google.com

Reduction: The dimethyl ester is reduced to 2,6-bis(hydroxymethyl)pyridine. google.com

Chlorination: Finally, the diol is treated with a chlorinating agent, such as thionyl chloride, to produce 2,6-bis(chloromethyl)pyridine (B1207206) hydrochloride. google.compatsnap.com

While this example yields a bis(chloromethyl) derivative, similar principles can be applied starting with a monosubstituted picoline to achieve the desired 3-(chloromethyl) group. For instance, a process for preparing 2-chloro-5-(chloromethyl)pyridine starts from 2-chloropyridine-5-carboxylic acid, which is converted to the acid chloride, esterified, reduced to the alcohol, and finally chlorinated with thionyl chloride. google.com

Another approach involves the synthesis of 2-chloro-5-(chloromethyl)pyridine from 3-picoline through oxidation to 3-pyridinecarboxylic acid, followed by chlorination and subsequent side-chain manipulation. patsnap.com

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of synthesizing chlorinated pyridines, catalytic methods are employed for both the formation and cleavage of carbon-chlorine bonds.

Palladium-catalyzed cross-coupling reactions are widely used for C-C and C-N bond formation. For instance, palladium(II) acetate (B1210297) and triphenylphosphine (B44618) can catalyze the amination of 2,3-dichloropyridine. orgsyn.org While this is not a direct C-Cl bond formation, it demonstrates the utility of palladium catalysis in manipulating chlorinated pyridine substrates.

Catalytic hydrodehalogenation is a process used to selectively remove halogen atoms. For example, 2,3,6-trichloropyridine (B1294687) can be hydrogenated in the presence of a catalyst and an acid-binding agent to produce 2,3-dichloropyridine. wipo.int This highlights a catalytic method for C-Cl bond cleavage, which can be a strategic step in a synthetic route. The efficiency of hydrodehalogenation can be influenced by the catalyst support, with materials like mesoporous carbon helping to stabilize metal nanoparticles and prevent catalyst poisoning. researchgate.net

The direct catalytic formation of C-Cl bonds on a pyridine ring is also an area of interest. As mentioned earlier, a supported palladium chloride catalyst can be used in the gas-phase chlorination of 3-methylpyridine to yield 2-chloro-5-(chloromethyl)pyridine. patsnap.com This indicates a direct catalytic role of the metal in both ring and side-chain chlorination.

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of safety, cost, and environmental impact. For the synthesis of chloromethyl pyridines, which often involves hazardous reagents and exothermic reactions, process development is critical.

A key consideration is the choice of chlorinating agent. While thionyl chloride is effective on a small scale for converting hydroxymethyl groups to chloromethyl groups, its use in large-scale production raises environmental and disposal issues. acs.org Reaction calorimetry is a valuable tool for evaluating the safety of different chlorination procedures and identifying potential hazards, such as solvent decomposition. acs.org For the synthesis of 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride, a process using thionyl chloride and a catalytic amount of DMF in toluene (B28343) was found to be safe for scale-up. acs.org

The atom economy of the synthetic route is another important factor. Multi-step syntheses, such as those starting from cyclopentadiene (B3395910) to produce 2-chloro-5-(chloromethyl)pyridine, can have poor atom economy and generate significant waste. google.com Therefore, developing more direct and efficient routes is a primary goal in process development.

Furthermore, the purification of the final product and intermediates is a major challenge in large-scale synthesis. The presence of isomeric impurities can affect the quality of the final product. For example, the chlorination of 3-aminopyridine (B143674) can produce a mixture of 2-chloro-3-aminopyridine and 2,6-dichloro-3-aminopyridine, requiring specific purification steps to isolate the desired isomer. google.com

Synthesis of Related Chloromethylated Pyridine Analogs

The synthesis of chloromethylated pyridine analogs is a significant area of research due to their utility as intermediates in the preparation of pharmaceuticals and agrochemicals. Various methods have been developed for the introduction of a chloromethyl group onto the pyridine ring, often tailored to the specific substitution pattern of the target molecule.

One common strategy involves the chlorination of a corresponding methylpyridine. For instance, 2-chloro-4-(chloromethyl)pyridine (B11194) can be synthesized from 2-chloro-4-methylpyridine (B103993) by reaction with sulfuryl chloride (SO₂Cl₂) in the presence of a free radical initiator. google.com Similarly, the important intermediate 2-chloro-5-(chloromethyl)pyridine is prepared through the chlorination of 2-chloro-5-methylpyridine. patsnap.com Another approach to this analog involves a one-step reaction from 3-methylpyridine using a supported palladium chloride catalyst. patsnap.com

Alternatively, chloromethylpyridines can be prepared from pyridine-N-oxides. The synthesis of 2-(chloromethyl)pyridine (B1213738) hydrochloride can be achieved by treating 2-picoline-N-oxide with phosphoryl chloride. wikipedia.org A multi-step synthesis starting from 2-methylpyridine (B31789) involves its oxidation to the N-oxide, followed by reaction with acetic anhydride (B1165640) to form 2-pyridinium acetate methyl ester, which is then hydrolyzed and chlorinated to yield the final product. google.com

Direct chloromethylation of the pyridine ring is also a viable route. For example, 2,6-dichloromethylpyridine hydrochloride can be prepared from 2,6-lutidine through a four-step sequence involving oxidation to 2,6-pyridinedicarboxylic acid, esterification, reduction to 2,6-pyridinedimethanol, and subsequent reaction with thionyl chloride. patsnap.com

More complex analogs, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, are synthesized through multi-step sequences. One reported method involves the N-oxidation of 2,3-lutidine, followed by a series of transformations to introduce the methylthio group, which is then oxidized to the methylsulfonyl group, and finally, the methyl group at the 2-position is chlorinated. orientjchem.org

The following tables summarize the synthetic details for a selection of chloromethylated pyridine analogs.

Table 1: Synthesis of Monochloromethylated Pyridine Analogs

| Product | Starting Material | Reagents | Catalyst/Initiator | Conditions | Yield |

| 2-(Chloromethyl)pyridine Hydrochloride | 2-Picoline-N-Oxide | Phosphoryl chloride, Triethylamine | - | - | - |

| 2-(Chloromethyl)pyridine Hydrochloride | 2-Pyridinylmethanol | Thionyl chloride | - | Reflux | 100% |

| 2-Chloro-4-(chloromethyl)pyridine | 2-Chloro-4-methylpyridine | Sulfuryl chloride (SO₂Cl₂) | Free radical initiator | - | - |

| 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-5-methylpyridine | Chlorine | - | - | - |

| 2-Chloro-5-(chloromethyl)pyridine | 3-Methylpyridine | Chlorine, Nitrogen | Supported Palladium Chloride | 250-280°C | - |

| 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid | - | Chloroform, Reflux, 1h | 82% |

Table 2: Synthesis of Di- and Trichlorinated Chloromethylpyridine Analogs

| Product | Starting Material | Reagents | Conditions | Yield |

| 2,6-Dichloromethylpyridine Hydrochloride | 2,6-Lutidine | 1. Potassium permanganate2. Methanol, Sulfuric acid3. Sodium borohydride, Aluminum trichloride4. Thionyl chloride | Multi-step | - |

| 2-Chloro-6-(trichloromethyl)pyridine | 2-Picoline | Chlorine, Nitrogen | Activated carbon with metal ion oxides | 180-320°C |

| 2-(Chloromethyl)-3,6-dichloropyridine | - | - | - | - |

Chemical Reactivity and Transformation of 2,6 Dichloro 3 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 3-position of the pyridine (B92270) ring serves as a primary site for nucleophilic substitution. Its reactivity is analogous to that of a benzylic halide, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. This makes the methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. sigmaaldrich.com

Displacement of the chloride from the chloromethyl group predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the carbon-chlorine bond. This attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are both partially bonded to the central carbon atom.

The reaction results in the inversion of stereochemistry at the carbon center; however, since the carbon of the chloromethyl group is prochiral, this does not result in a change in enantiomers. Theoretical studies on related systems confirm that for primary halides like the chloromethyl group, the Sₙ2 pathway is significantly lower in energy than a two-step Sₙ1 mechanism that would involve the formation of a relatively unstable primary carbocation. nih.gov The electron-withdrawing nature of the dichloropyridine ring further enhances the electrophilicity of the methylene carbon, facilitating the Sₙ2 attack.

The electrophilic nature of the chloromethyl carbon allows for reactions with a broad spectrum of nucleophiles. The scope of this transformation is extensive, enabling the introduction of various functional groups. Analogous compounds, such as 2,6-bis(chloromethyl)pyridine (B1207206), have been shown to react with numerous nucleophiles, highlighting the general reactivity of this functional group. sigmaaldrich.com

Key classes of nucleophiles include:

N-Nucleophiles: Primary and secondary amines, azides, and heterocyclic compounds (e.g., imidazole) react to form the corresponding aminomethyl, azidomethyl, or heterocyclylmethyl derivatives.

O-Nucleophiles: Alkoxides and phenoxides can be used to synthesize ethers, while carboxylates yield esters.

S-Nucleophiles: Thiolates and thiourea (B124793) are effective for the preparation of sulfides and isothiouronium salts, respectively.

C-Nucleophiles: Cyanide ions provide a route to introduce a nitrile group, extending the carbon chain.

P-Nucleophiles: Phosphines react to form phosphonium (B103445) salts, which are precursors to ylides for Wittig reactions.

Limitations primarily arise from sterically hindered nucleophiles, which can slow the rate of the Sₙ2 reaction. Furthermore, strongly basic conditions may lead to competing elimination reactions or promote side reactions involving the chlorine atoms on the pyridine ring, although the chloromethyl group is generally more reactive under standard nucleophilic substitution conditions.

| Nucleophile | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | Diethylamine | 2,6-Dichloro-3-((diethylamino)methyl)pyridine | Tertiary Amine |

| Alkoxide | Sodium Methoxide | 2,6-Dichloro-3-(methoxymethyl)pyridine | Ether |

| Thiolate | Sodium Thiophenoxide | 2,6-Dichloro-3-((phenylthio)methyl)pyridine | Sulfide |

| Cyanide | Sodium Cyanide | 2-(2,6-Dichloropyridin-3-yl)acetonitrile | Nitrile |

| Phosphine (B1218219) | Triphenylphosphine (B44618) | ((2,6-Dichloropyridin-3-yl)methyl)triphenylphosphonium chloride | Phosphonium Salt |

The synthetic utility of nucleophilic substitution at the chloromethyl group is significant, as it provides a straightforward entry point to a wide variety of 3-substituted 2,6-dichloropyridine (B45657) derivatives. These products can serve as advanced intermediates for the synthesis of complex molecules in pharmaceuticals and materials science. For instance, the reaction with bidentate nucleophiles can be used to construct macrocycles. The introduction of specific functionalities, such as aminomethyl or phosphinomethyl groups, allows for the creation of sophisticated ligands for metal catalysis, including pincer ligands that are valuable in coordination chemistry. sigmaaldrich.com This derivatization is a key step in building molecular complexity from a relatively simple starting material.

Reactions Involving the Pyridine Ring Halogens

The two chlorine atoms at the C2 and C6 positions of the pyridine ring are attached to sp²-hybridized carbons and are susceptible to removal or replacement through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates these positions toward such transformations.

The chlorine atoms at the C2 and C6 positions are activated for nucleophilic aromatic substitution (SₙAr) due to their ortho-relationship to the ring nitrogen. The SₙAr mechanism involves a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing a chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Regioselectivity is a critical consideration in the SₙAr reactions of 3-substituted 2,6-dichloropyridines. The electronic and steric properties of the substituent at the 3-position can influence whether the incoming nucleophile attacks the C2 or C6 position. researchgate.net While both positions are electronically activated, the steric bulk of the 3-(chloromethyl) group may hinder the approach of a nucleophile to the C2 position, potentially favoring substitution at the C6 position. The choice of solvent can also play a significant role in directing the regioselectivity of these reactions. researchgate.net

| Nucleophile | Conditions | Major Product | Comments |

|---|---|---|---|

| Phenol | DABCO catalyst | 6-substituted product | High regioselectivity for the 6-position is often observed in related systems. researchgate.net |

| 1-Methylpiperazine | Acetonitrile (B52724) solvent | Depends on 3-substituent | Regioselectivity is sensitive to the electronic and steric nature of the C3 group. researchgate.net |

| Ammonia | High temperature/pressure | Mixture of 2-amino and 6-amino products | Small nucleophiles may show less steric sensitivity, leading to mixtures. |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize aryl chlorides. Although aryl chlorides are less reactive than the corresponding bromides and iodides, suitable choices of palladium catalysts, ligands, and reaction conditions can achieve efficient coupling.

Suzuki-Miyaura Coupling: This reaction pairs the dichloropyridine core with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. researchgate.net For 2,6-dichloropyridines, both mono- and di-arylation can be achieved by controlling the stoichiometry of the reagents. nih.gov The selection of a specific phosphine ligand can be crucial for achieving high yields and controlling regioselectivity between the C2 and C6 positions. nih.govnsf.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org The catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) complex, followed by migratory insertion of the alkene and β-hydride elimination. mdpi.com

Sonogashira Coupling: This reaction couples the dichloropyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a highly effective method for synthesizing aryl alkynes. Studies on related dichlorinated heterocycles have shown that these reactions can proceed with high regioselectivity, often favoring the more sterically accessible C6 position. nih.gov

For all cross-coupling reactions, selective mono-functionalization is a significant challenge that often depends on subtle differences in the electronic and steric environment of the C2 and C6 positions.

| Reaction | Coupling Partner | Typical Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) source + phosphine ligand + base (e.g., K₂CO₃, Cs₂CO₃) | 2-Chloro-6-R-3-(chloromethyl)pyridine |

| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ + phosphine ligand (e.g., P(o-tol)₃) + base (e.g., Et₃N) | 2-Chloro-6-(alkenyl)-3-(chloromethyl)pyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI (co-catalyst) + base (e.g., Et₃N, piperidine) | 2-Chloro-6-(alkynyl)-3-(chloromethyl)pyridine |

Influence of the 3-Chloromethyl Substituent on Regioselectivity and Reactivity

The reactivity of the this compound ring is significantly directed by its substituents. The two chlorine atoms at the C2 and C6 positions are strong electron-withdrawing groups, which activate these positions for nucleophilic aromatic substitution (SNAr). The 3-chloromethyl group further modulates this reactivity through a combination of steric and electronic influences.

The chloromethyl group is primarily electron-withdrawing via an inductive effect, which further deactivates the pyridine ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack at the positions ortho (C2) and para (C6) to it. stackexchange.com This makes the carbon atoms bonded to the ring chlorines even more electrophilic and prone to substitution.

In nucleophilic substitution reactions on 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position plays a critical role in determining which chlorine atom is replaced (regioselectivity). Studies on analogous systems show that bulky substituents at the C3 position tend to sterically hinder the approach of nucleophiles to the adjacent C2 position, thereby favoring substitution at the more accessible C6 position. researchgate.net Conversely, less bulky substituents may allow for attack at either position, with the outcome often dictated by the electronic properties of the substituent and the reaction conditions, including the solvent. researchgate.net For instance, in reactions with 1-methylpiperazine, 3-cyano and 3-trifluoromethyl substituents on a 2,6-dichloropyridine ring favor the formation of the 6-isomer, while 3-carboxylate and 3-amide substituents favor the 2-isomer. researchgate.net

Furthermore, the chloromethyl side chain itself is a reactive site. In reactions with certain nucleophiles, displacement of the ring halogen atoms can be accompanied or followed by an attack at the side chain's carbon atom, displacing the benzylic chloride. rsc.org This dual reactivity—at both the ring and the side chain—makes this compound a versatile building block, but also necessitates careful control of reaction conditions to achieve selective transformations. The reactivity of a related compound, 2,6-dichloro-3-trichloromethylpyridine, shows that nucleophiles can attack both the ring and the side chain, highlighting the electrophilic nature of the halogenated methyl group. rsc.org

| 3-Substituent | Preferred Position of Nucleophilic Attack | Primary Influencing Factor |

|---|---|---|

| -CN | C6 | Electronic/Steric |

| -CF3 | C6 | Electronic/Steric |

| -COOR | C2 | Electronic/Solvent Dependent |

| -CONH2 | C2 | Electronic/Solvent Dependent |

| Bulky Groups (general) | C6 | Steric Hindrance |

Oxidative and Reductive Transformations of the Pyridine Nucleus and Side Chain

The pyridine nucleus and the chloromethyl side chain of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidative Transformations: The chloromethyl side chain is susceptible to oxidation. A common and synthetically useful transformation is the oxidation of the 3-chloromethyl group to a carboxylic acid. researchgate.net This reaction converts the chloromethylpyridine into a chlorinated nicotinic acid derivative, which is a valuable intermediate in organic synthesis. This transformation can be achieved using various oxidizing agents, with catalytic oxidation procedures often proving to be the most effective methods. researchgate.net For example, the oxidation of methyl groups on a pyridine ring to carboxylic acids is frequently accomplished using strong oxidizing agents like potassium permanganate (B83412). google.com In other related systems, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) have been used for oxidation reactions on molecules containing a chloromethyl-substituted heterocyclic ring. nih.gov

Reductive Transformations: Reductive transformations can target either the pyridine ring or its substituents. While specific reduction reactions for this compound are not extensively detailed, general principles can be applied. The chloromethyl group can potentially be reduced to a methyl group, or the chlorine atom can be removed via hydrogenolysis. The pyridine ring itself, being electron-deficient, is resistant to reduction but can be hydrogenated under forcing conditions, typically using heterogeneous catalysts at high pressure and temperature. A more common transformation involves the reduction of other functional groups on the pyridine ring. For instance, related dicarboxylic acid esters on a pyridine core have been successfully reduced to the corresponding diols using reducing agents like sodium borohydride, often in the presence of a Lewis acid such as aluminum chloride. google.com

| Transformation Type | Affected Moiety | Product Functional Group | Example Reagent(s) |

|---|---|---|---|

| Oxidation | 3-Chloromethyl Side Chain | Carboxylic Acid (-COOH) | Potassium Permanganate google.com, m-CPBA nih.gov |

| Reduction | 3-Chloromethyl Side Chain | Methyl (-CH3) | Catalytic Hydrogenolysis (e.g., H2/Pd) |

| Reduction | Pyridine Nucleus | Piperidine Ring | Heterogeneous Catalysts (e.g., Rh, Ru) |

Cycloaddition and Rearrangement Reactions Involving this compound

The participation of this compound in cycloaddition and rearrangement reactions is governed by the electronic nature of the heavily substituted pyridine ring.

Cycloaddition Reactions: The pyridine ring is electron-deficient, a character that is intensified by the three electron-withdrawing chloro-substituents. This electronic property generally makes it a poor diene in normal-electron-demand Diels-Alder [4+2] cycloaddition reactions. However, it could potentially participate as a dienophile or in inverse-electron-demand Diels-Alder reactions with electron-rich dienes.

A more plausible pathway for cycloaddition involves the in-situ generation of highly reactive intermediates such as pyridynes. Halogenated pyridines are known precursors to pyridynes, which can be trapped by various nucleophiles and dienes. nih.gov For example, treatment of a dichloropyridine derivative with a strong base can lead to a 3,4-pyridyne intermediate, which then undergoes cycloaddition reactions. The regioselectivity of these reactions can be controlled by substituents on the pyridyne ring that influence its electronic distortion. nih.gov Another relevant class of reactions is the 1,3-dipolar cycloaddition. While not documented for this specific molecule, related fluorinated and chlorinated aromatic azides readily undergo copper-catalyzed 1,3-dipolar cycloadditions with alkynes to form triazoles with high regioselectivity. nih.gov

Rearrangement Reactions: Rearrangement reactions involving this compound are not commonly reported. However, the presence of the chloromethyl group provides a potential handle for initiating cationic rearrangements. msu.edu Loss of the chloride ion from the side chain, possibly assisted by a Lewis acid, would generate a primary carbocation adjacent to the pyridine ring. This unstable intermediate could potentially trigger a Wagner-Meerwein type rearrangement, such as a 1,2-hydride or alkyl shift, if a suitable migrating group were present on an adjacent atom. msu.edu Given the structure, a rearrangement might involve atoms of the pyridine ring itself, leading to ring expansion or contraction, though such reactions would likely require specific and potentially harsh conditions.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 3 Chloromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of molecular structures. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be established.

Proton and Carbon-13 NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2,6-dichloro-3-(chloromethyl)pyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. Based on the analysis of related compounds, such as 2,6-dichloropyridine (B45657) and 3-(chloromethyl)pyridine, the chemical shifts can be predicted. For 2,6-dichloropyridine, the protons on the pyridine (B92270) ring appear at approximately 7.31 and 7.66 ppm. The introduction of the electron-withdrawing chloromethyl group at the 3-position is expected to further shift the adjacent aromatic protons downfield. The methylene protons of the chloromethyl group are predicted to appear as a singlet in the range of 4.6-4.8 ppm, a region characteristic for such functionalities. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,6-bis(chloromethyl)pyridine (B1207206), the carbon atoms of the chloromethyl groups resonate at a specific chemical shift, and the pyridine ring carbons show distinct signals. researchgate.net In the case of this compound, one would expect to observe six unique carbon signals. The carbon of the chloromethyl group is expected in the range of 40-50 ppm. The chlorinated carbons (C2 and C6) would be significantly downfield, while the other aromatic carbons would appear at chemical shifts influenced by the combined electronic effects of the chlorine and chloromethyl substituents.

| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| This compound (Predicted) | ~7.4-7.8 (aromatic H), ~4.7 (CH₂Cl) | ~150-155 (C2, C6), ~140 (C3), ~125-130 (C4, C5), ~45 (CH₂Cl) | Analog-based prediction |

| 2,6-Dichloropyridine | 7.66 (t), 7.31 (d) | - | chemicalbook.com |

| 3-(Chloromethyl)pyridine | - | - | guidechem.com |

| Bromine-substituted (chloromethyl)pyridine derivative | 7.60 (t), 7.46 (t), 4.64 (s) | 157.9, 141.4, 139.4, 127.5, 121.6, 45.7 | mdpi.com |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming structural assignments. A COSY spectrum of this compound would reveal correlations between the coupled aromatic protons, helping to definitively assign their positions on the pyridine ring. An HSQC experiment would establish the connectivity between the protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the methylene protons to the chloromethyl carbon and the aromatic protons to their respective ring carbons. For more complex derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of atoms, which is crucial for stereochemical assignments in relevant derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C-Cl stretching vibrations will be present in the lower frequency region, typically between 800 and 600 cm⁻¹. The chloromethyl group will exhibit characteristic C-H stretching modes around 2950 cm⁻¹ and a distinctive C-Cl stretching band. Analysis of related molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) shows characteristic vibrational frequencies that can be used for comparative purposes. researchgate.net

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | General |

| CH₂ Stretch (chloromethyl) | 2980-2880 | 2980-2880 | General |

| Pyridine Ring Vibrations | 1600-1400 | 1600-1400 | researchgate.net |

| C-Cl Stretch (aromatic) | 850-550 | 850-550 | General |

| C-Cl Stretch (chloromethyl) | 800-600 | 800-600 | ias.ac.in |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool.

The fragmentation of this compound under electron ionization (EI) is expected to involve the loss of a chlorine radical from the chloromethyl group to form a stable pyridyl-methyl cation. Subsequent fragmentation could involve the loss of HCl or the cleavage of the pyridine ring. The predicted mass spectrum for the related compound 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) shows a complex fragmentation pattern that can serve as a model for predicting the behavior of the target compound. nih.govuni.lu

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Predicted Fragments (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₆H₄Cl₃N | 196.46 | [M]⁺, [M-Cl]⁺, [M-CH₂Cl]⁺, pyridine ring fragments | Prediction |

| 2,6-Dichloro-3-(trichloromethyl)pyridine | C₆H₂Cl₅N | 265.34 | [M]⁺, [M-Cl]⁺, [M-CCl₃]⁺, and other fragments | nih.govuni.lu |

X-ray Crystallography for Solid-State Structure Determination

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)pyridine (B1213738) | Monoclinic | P2₁/c | a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, β = 94.1771(11)° | researchgate.netbohrium.com |

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Orthorhombic | Pbcm | a = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å | asianpubs.org |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

An HPLC method for the related compound 2,6-dichloro-3-(trichloromethyl)pyridine has been described using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.comsielc.com A similar approach would likely be effective for this compound. Gas chromatography, particularly with a mass spectrometer as the detector (GC-MS), is also a powerful tool for purity analysis, offering high resolution and definitive identification of components. The choice of column and temperature program would be critical for achieving good separation of closely related chlorinated pyridine isomers. mdpi.com

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | 2,6-Dichloro-3-(trichloromethyl)pyridine | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.comsielc.com |

| GC-MS | Bromine-substituted (chloromethyl)pyridine derivative | RTX 5 Sil MS | Ultrapure Hydrogen | Mass Spectrometry (EI) | mdpi.com |

Computational Chemistry and Modeling of 2,6 Dichloro 3 Chloromethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical behavior of 2,6-dichloro-3-(chloromethyl)pyridine.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mostwiedzy.pl DFT studies on pyridine (B92270) systems are crucial for understanding the effects of halogenation and chloromethyl functionalization. The introduction of electron-withdrawing chlorine atoms at the 2 and 6 positions, along with a chloromethyl group at the 3 position, significantly alters the electron density distribution of the pyridine ring.

DFT calculations can elucidate the mechanism of halogenation on the pyridine ring. For instance, studies on pyridine halogenation indicate that these reactions can be electronically mismatched processes, often requiring harsh conditions. nih.gov Computational models help in understanding the regioselectivity of such reactions. nih.gov The electronic impact of substituents on the pyridine ring has been extensively studied, revealing how they influence the orbitals involved in chemical reactions. mostwiedzy.plrsc.org

In the context of this compound, DFT calculations can predict various properties:

| Property | Predicted Information |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. |

| Electron Density Distribution | Maps out electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack. |

| Vibrational Frequencies | Predicts infrared and Raman spectra, which can be compared with experimental data for structural confirmation. ijcrt.org |

| Reaction Mechanisms | Models the pathways of reactions, such as further substitution or reactions at the chloromethyl group. nih.gov |

These calculations are typically performed using a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. ijcrt.org

Molecular orbital (MO) theory provides a framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. wikipedia.org The energies and shapes of these orbitals are key to predicting how a molecule will interact with other chemical species. wikipedia.org

For this compound, the electron-withdrawing nature of the chlorine substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack.

Applications of Frontier Orbital Theory:

Predicting Reactivity: The interaction between the HOMO of a nucleophile and the LUMO of an electrophile (or vice versa) governs many chemical reactions. wikipedia.org Analysis of the LUMO of this compound can pinpoint the most likely sites for nucleophilic substitution on the pyridine ring.

Understanding Reaction Mechanisms: The symmetry and overlap of frontier orbitals can be used to predict the stereochemical and regiochemical outcomes of reactions, as described by the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.org

Correlating with Experimental Data: The energy of the HOMO can be related to the ionization potential, while the LUMO energy is related to the electron affinity. ampp.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

| Orbital | Significance | Application to this compound |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | The energy and location of the HOMO indicate the molecule's ability to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | The energy and location of the LUMO indicate the most probable sites for nucleophilic attack. For chloropyridines, the LUMO often has significant lobes on the carbon atoms bearing the chlorine atoms. wuxiapptec.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. ampp.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound.

By simulating the molecule in different environments (e.g., in a solvent or in the solid state), MD can reveal:

Conformational Preferences: The chloromethyl group can rotate, and the pyridine ring can undergo subtle conformational changes. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. nih.gov

Solvent Effects: The behavior of the molecule can be significantly influenced by the surrounding solvent. MD simulations can model the interactions between this compound and solvent molecules, providing information on solvation energies and the structuring of the solvent around the solute.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other. MD simulations can characterize these interactions, which may include halogen bonding and π-π stacking, influencing the material's bulk properties. fu-berlin.demdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or other properties. jocpr.com For derivatives of this compound, QSAR models can be developed to predict their efficacy for a specific application, such as in pharmaceuticals or agrochemicals. nih.gov

The general workflow of a QSAR study involves:

Data Set Collection: A series of derivatives with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and lipophilic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the activity. nih.gov

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation. nih.gov

QSAR can guide the design of new derivatives of this compound with enhanced activity by identifying the key structural features that influence their performance. taylorandfrancis.com

| QSAR Parameter | Description | Relevance for Derivatives |

| LogP | A measure of lipophilicity. | Influences membrane permeability and transport to the site of action. |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Relates to how the molecule fits into a binding site. |

| Electronic Parameters (e.g., Hammett constants) | Quantify the electron-donating or -withdrawing nature of substituents. | Affects the electronic interactions with a biological target. |

| Topological Indices | Numerical values derived from the molecular graph. | Encode information about molecular size, shape, and branching. |

Reaction Pathway Modeling and Transition State Analysis for Transformations

Computational chemistry can be used to model the detailed mechanism of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify the reactants, products, intermediates, and transition states.

Key aspects of reaction pathway modeling include:

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to find the geometry and energy of the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Investigating Reaction Mechanisms: By modeling different possible pathways, the most favorable mechanism can be identified. For example, in nucleophilic substitution reactions on the pyridine ring, a stepwise SNAr pathway is often considered. nih.gov

For transformations of this compound, such as the displacement of the ring chlorine atoms or reactions at the chloromethyl group, reaction pathway modeling can provide a detailed understanding of the factors controlling the reaction's outcome and efficiency. rsc.org

Applications of 2,6 Dichloro 3 Chloromethyl Pyridine in Advanced Chemical Synthesis and Functional Materials

Role as a Building Block for Complex Heterocyclic Systems

The distinct reactivity of the three chlorine atoms is the cornerstone of the utility of 2,6-dichloro-3-(chloromethyl)pyridine. The chlorine in the chloromethyl group is significantly more reactive towards nucleophilic substitution than the two chlorine atoms attached directly to the aromatic pyridine (B92270) ring. This allows the chloromethyl moiety to be used as a handle for introducing a wide variety of functional groups without disturbing the ring chlorines, which can then be targeted in subsequent reaction steps.

The pyridine scaffold is a well-established and crucial component in a wide array of modern agrochemicals, including fungicides, herbicides, and insecticides. While the direct synthesis of commercialized active agrochemical ingredients from this compound is not extensively detailed in publicly accessible literature, its structural motifs are highly relevant. The dichloropyridine core is present in numerous pesticidal compounds. The reactivity of this intermediate allows for its potential use in creating libraries of novel compounds for agrochemical screening.

The synthetic utility of related isomers, such as 2-chloro-5-(chloromethyl)pyridine (B46043), is well-documented in the production of key agrochemical intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, a precursor for several crop protection products. This highlights the general importance of chloromethylpyridines as synthons in the agrochemical industry. The unique substitution pattern of this compound offers an alternative framework for the design of new active ingredients, where the chlorine atoms can be selectively displaced by nucleophiles such as amines, alcohols, or thiols to generate diverse molecular structures for biological evaluation.

The application of this compound as a key intermediate has been explicitly demonstrated in the synthesis of potential therapeutic agents. Its role is crucial in the development of modulators of γ-secretase, an enzyme implicated in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. google.com

In this context, the compound's reactive chloromethyl group is utilized to connect the dichloropyridine core to other pharmacologically relevant fragments. For instance, this compound is reacted with various amino alcohols, such as (R)-2-amino-1-phenylethanol, via a nucleophilic substitution reaction. google.com The amine group of the amino alcohol displaces the chloride of the chloromethyl group, forming a new carbon-nitrogen bond and tethering the two molecular components. This reaction serves as a pivotal step in constructing a library of compounds designed to modulate γ-secretase activity for the potential treatment of Aβ-related pathologies. google.com

| Feature | Description |

| Starting Material | This compound |

| Reactant | (R)-2-amino-1-phenylethanol |

| Reaction Type | Nucleophilic Substitution |

| Key Transformation | The amine group displaces the chlorine on the chloromethyl side-chain. |

| Product Class | γ-Secretase Modulators |

| Therapeutic Target | Alzheimer's Disease and other Aβ-related pathologies. google.com |

This interactive table summarizes the documented use of this compound in pharmaceutical synthesis.

Derivatization for Polymer Science and Functional Material Applications

While specific, large-scale industrial applications are not widely reported, the chemical structure of this compound makes it a candidate for research in materials science based on fundamental chemical principles.

The highly reactive chloromethyl group serves as an effective electrophilic site for grafting the dichloropyridine moiety onto polymeric structures. Polymers with nucleophilic functional groups, such as hydroxyl groups (e.g., polyvinyl alcohol) or amine groups (e.g., chitosan), could be functionalized by reaction with this compound. Such covalent modifications could be used to impart new properties to the base polymer, such as altered solubility, thermal stability, or the introduction of metal-coordinating sites via the pyridine nitrogen. This approach offers a pathway to creating functional polymers for applications like specialized coatings, membranes, or resins for metal ion sequestration.

Pyridine derivatives are extensively used as ligands (or "struts") in the construction of metal-organic frameworks (MOFs) and other supramolecular structures due to the coordinating ability of the pyridine nitrogen atom. Although the direct incorporation of this compound into such frameworks is not documented, it represents a viable precursor for more complex, multitopic ligands. For example, the chlorine atoms on the pyridine ring could be substituted—through cross-coupling reactions—with other coordinating groups like carboxylates or nitriles. This would transform the initial molecule into a bifunctional or trifunctional ligand capable of forming robust and complex multidimensional networks with metal ions. The resulting frameworks could be investigated for applications in gas storage, catalysis, or chemical separation.

Development of Chemical Probes and Sensor Molecules from this compound

The development of chemical sensors and probes often relies on the modular synthesis of molecules containing a recognition unit (receptor), a signaling unit (e.g., a fluorophore), and a linker. The structure of this compound is well-suited for such purposes, although specific examples are not prevalent in the literature.

The reactive chloromethyl group can act as a covalent linker to attach the dichloropyridine unit to a signaling molecule. The dichloropyridine moiety itself, with its pyridine nitrogen and two chlorine atoms, can serve as a potential recognition site for specific analytes, particularly metal ions. The electron-withdrawing nature of the chlorine atoms modifies the electron density of the pyridine ring, which could be tuned to achieve selective binding. This synthetic strategy provides a plausible, though not yet widely explored, route to novel fluorescent or colorimetric sensors for environmental or biological monitoring.

Future Research Directions and Challenges

Development of Greener and Sustainable Synthetic Methodologies

Traditional methods for the synthesis of polychlorinated and chloromethylated pyridines often rely on harsh reagents and conditions, leading to significant environmental concerns and waste generation. Future research is increasingly directed towards the development of more sustainable and environmentally benign synthetic pathways.

One promising avenue is the adoption of catalytic chlorination techniques. The use of transition-metal catalysts could offer milder reaction conditions and improved selectivity compared to conventional methods that often require high temperatures and produce a mixture of chlorinated products. Similarly, the development of greener chloromethylation procedures is crucial. Traditional methods often employ formaldehyde (B43269) and hydrogen chloride, which are hazardous. Future approaches could explore the use of less toxic and more manageable chloromethylating agents, potentially under catalytic conditions. A comparative overview of traditional versus potential greener methodologies is presented in Table 1.

Flow chemistry represents another significant frontier for the sustainable synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine. Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for higher yields and purity. The integration of in-line purification and analysis in flow systems can further streamline the manufacturing process, reducing waste and energy consumption.

Furthermore, biocatalysis presents a long-term, albeit challenging, goal. The discovery or engineering of enzymes capable of regioselective chlorination could revolutionize the synthesis of such compounds, offering unparalleled selectivity and sustainability.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Anticipated Benefits |

| Ring Chlorination | High-temperature reaction with chlorine gas | Palladium-catalyzed chlorination with milder chlorinating agents | Lower energy consumption, higher selectivity, reduced byproducts |

| Chloromethylation | Use of formaldehyde and HCl | Phase-transfer catalysis; use of less hazardous reagents | Improved safety, reduced corrosive waste, easier work-up |

| Overall Process | Batch processing | Continuous flow synthesis | Enhanced safety and control, higher throughput, reduced waste |

Table 1: Comparison of Traditional and Potential Greener Synthetic Methodologies

Exploration of Novel Reactivity and Catalytic Pathways for Selective Transformations

The three chlorine atoms in this compound exhibit differential reactivity, providing a rich landscape for selective chemical transformations. Future research will undoubtedly focus on harnessing this differential reactivity through the development of novel catalytic systems.

Catalytic cross-coupling reactions , such as the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A key challenge and area of future exploration is the development of catalysts that can selectively activate one C-Cl bond over the others. For instance, a catalyst could be designed to preferentially react at the less sterically hindered C-6 chlorine, the more electronically activated C-2 chlorine, or even the chloromethyl group, allowing for a stepwise and controlled functionalization of the molecule.

Another exciting direction is the C-H functionalization of the pyridine (B92270) ring. While the molecule has only one remaining C-H bond at the 5-position, its direct and selective functionalization would open up new avenues for derivatization without the need for pre-functionalized starting materials. The development of catalysts capable of activating this specific C-H bond in the presence of the three C-Cl bonds would be a significant advancement.

Photoredox catalysis offers a mild and efficient alternative for activating C-Cl bonds. Future studies could explore the use of light-mediated reactions to achieve selective transformations of this compound that are not accessible through traditional thermal methods.

Application of Advanced In-situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and developing novel transformations. The application of advanced in-situ characterization techniques is poised to play a pivotal role in this endeavor.

Process Analytical Technology (PAT) , a framework for designing, analyzing, and controlling manufacturing processes, can be implemented to monitor the synthesis and subsequent reactions of this compound in real-time. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. By monitoring the reaction directly in the NMR tube, it is possible to identify and characterize transient intermediates that would be difficult to detect using traditional offline analysis. This information is invaluable for understanding the reaction pathway and for the rational design of improved catalytic systems. A summary of potential in-situ techniques and their applications is provided in Table 2.

| Technique | Information Gained | Potential Application |

| In-situ FTIR/Raman | Real-time concentration of reactants, products, and intermediates. | Optimization of reaction conditions (temperature, pressure, catalyst loading) for the synthesis of this compound. |

| In-situ NMR | Identification and characterization of transient intermediates and byproducts. | Elucidation of reaction mechanisms for novel catalytic transformations of this compound. |

| Mass Spectrometry | Real-time monitoring of reaction progress and impurity profiling. | High-throughput screening of catalysts and reaction conditions. |

Table 2: Advanced In-situ Characterization Techniques for Reaction Monitoring

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. In the context of this compound, this integrated approach can guide the rational design of new catalysts, reactions, and functional molecules.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. These calculations can help predict the most likely sites for nucleophilic or electrophilic attack, the relative reactivity of the different chlorine atoms, and the energy barriers for various reaction pathways. This theoretical insight can guide the design of experiments, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of derivatives of this compound with their biological activity or material properties. These models can then be used to predict the properties of virtual compounds, allowing for the in-silico screening of large libraries of potential molecules before their synthesis.

Machine learning (ML) is emerging as a powerful tool in chemistry. ML models can be trained on existing experimental data to predict reaction outcomes, optimize reaction conditions, and even propose novel molecular structures with desired properties. The integration of ML with high-throughput experimentation could dramatically accelerate the discovery of new applications for this compound.

Design of Next-Generation Functional Molecules with Tailored Properties

The ultimate goal of studying this compound is to use it as a scaffold for the creation of new functional molecules with tailored properties for specific applications. The versatility of this building block opens up possibilities in a wide range of fields.

In medicinal chemistry , the pyridine core is a common motif in many pharmaceuticals. The three reactive handles on this compound allow for the systematic variation of substituents to optimize drug-like properties such as potency, selectivity, and pharmacokinetic profile. Future research could focus on synthesizing libraries of derivatives for screening against a variety of biological targets.

In agrochemicals , chlorinated pyridines are important components of many herbicides and pesticides. The ability to precisely functionalize the this compound scaffold could lead to the development of new crop protection agents with improved efficacy, selectivity, and environmental profiles.

In materials science , the rigid and electron-deficient nature of the pyridine ring makes it an attractive component for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The multiple functionalization sites on this compound could be used to tune the electronic and photophysical properties of these materials.

常见问题

Basic: What are the recommended synthetic routes for 2,6-dichloro-3-(chloromethyl)pyridine, and how can reaction conditions be optimized for yield?

Answer:

The synthesis of this compound typically involves chloromethylation of a pyridine precursor. A common approach includes:

- Step 1: Starting with 2,6-dichloropyridine, introduce a chloromethyl group via electrophilic substitution using chloromethylating agents (e.g., paraformaldehyde and HCl under reflux) .

- Step 2: Optimize reaction parameters: Temperature (80–100°C), solvent (dichloromethane or DMF), and catalyst (ZnCl₂) to enhance regioselectivity and minimize byproducts like 3,5-dichloro isomers .

- Yield Improvement: Use excess chloromethylating agent and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: How does steric hindrance from the chloromethyl group influence reactivity in cross-coupling reactions?

Answer:

The chloromethyl group at the 3-position introduces steric bulk, which can:

- Limit Accessibility for nucleophilic attack or metal-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

- Mitigation Strategies: Use bulky ligands (e.g., XPhos) to stabilize transition states or employ high-temperature conditions (120°C) to overcome steric barriers .

- Case Study: In Pd-catalyzed couplings, the reaction with arylboronic acids shows <50% conversion unless microwave-assisted heating is applied .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive mode to detect [M+H]⁺ (m/z ~180–182) .

- Elemental Analysis: Validate Cl content (~45% by weight) .

Advanced: How can conflicting data on the thermal stability of this compound be resolved?

Answer:

Discrepancies in decomposition temperatures (reported 110–130°C) may arise from:

- Purity Variations: Impurities (e.g., residual solvents) lower observed stability. Use DSC/TGA with ≥98% purity samples .

- Atmospheric Effects: Decomposition accelerates under oxygen vs. nitrogen. Conduct stability tests in inert atmospheres .

- Recommendation: Compare batch-specific data and pre-dry samples at 60°C under vacuum .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management: Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:

- Activation by Electron-Withdrawing Groups: The 2,6-dichloro groups deactivate the pyridine ring, but the chloromethyl group at C3 slightly activates the C4 position via inductive effects.

- Kinetic Studies: SNAr at C4 proceeds faster in polar aprotic solvents (DMF) with K₂CO₃ as base, yielding substitution products (e.g., 2,6-dichloro-4-methoxy-3-(chloromethyl)pyridine) .

- Competing Pathways: At elevated temperatures (>100°C), elimination of HCl may form a vinyl chloride side product .

Basic: How can researchers confirm the absence of isomeric impurities in synthesized batches?

Answer:

- HPLC Analysis: Use a C18 column (acetonitrile/water gradient) to resolve this compound (retention time ~8.2 min) from 2,5-dichloro isomers (~9.5 min) .

- GC-MS: Compare fragmentation patterns; the chloromethyl group produces a distinct m/z 35 (Cl⁻) peak .

Advanced: What are the ecological implications of this compound degradation in wastewater?

Answer:

- Hydrolysis Products: In aqueous environments, the compound hydrolyzes to 2,6-dichloronicotinic acid, which is persistent and bioaccumulative .

- Mitigation: Advanced oxidation processes (AOPs) with UV/H₂O₂ degrade >90% within 2 hours, as shown in simulated wastewater studies .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Recommended Solvents: Ethanol/water (7:3 v/v) or toluene/hexane (1:1) .

- Procedure: Dissolve crude product at 60°C, cool to −20°C for 12 hours. Yield: 70–75% with >99% purity .

Advanced: How does the chloromethyl group affect the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Answer:

- Electrophilic Reactivity: The CH₂Cl group can alkylate cysteine residues in enzymes (e.g., kinases), leading to irreversible inhibition.

- Case Study: Analogous compounds (e.g., 3-chloromethylpyridines) show IC₅₀ values <1 µM against bacterial dihydrofolate reductase .

- Screening Note: Use fluorescence-based assays to monitor time-dependent inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。